beta-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-N-(2-thienylmethyl)-
Description
Beta-alanine, N-[(1,1-dimethylethoxy)carbonyl]-N-(2-thienylmethyl)- (hereafter referred to as Boc-Thienylmethyl-β-alanine), is a synthetic β-amino acid derivative characterized by two substituents on the nitrogen atom:
- A tert-butoxycarbonyl (Boc) group, a widely used protecting group in peptide synthesis to shield amines during reactions .
- A 2-thienylmethyl group, a sulfur-containing aromatic moiety derived from thiophene, which may confer unique electronic and biological properties .
This compound serves as an intermediate in organic and medicinal chemistry, particularly in the design of peptidomimetics or bioactive molecules. Its synthesis likely involves sequential protection of β-alanine’s amine with Boc, followed by alkylation or amide coupling to introduce the thienylmethyl group. While direct evidence for its synthesis is absent in the provided materials, analogous methods from reductive amination () and carbodiimide-mediated coupling () can be extrapolated.
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl-(thiophen-2-ylmethyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-13(2,3)18-12(17)14(7-6-11(15)16)9-10-5-4-8-19-10/h4-5,8H,6-7,9H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAKPLFXQPQELSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCC(=O)O)CC1=CC=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701176502 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-N-(2-thienylmethyl)-β-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701176502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146033-26-3 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-N-(2-thienylmethyl)-β-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=146033-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-N-(2-thienylmethyl)-β-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701176502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Boc Protection of β-Alanine
The tert-butoxycarbonyl (Boc) group serves as a cornerstone for nitrogen protection in peptide chemistry. For β-alanine, Boc introduction is typically achieved via reaction with di-tert-butyl dicarbonate (Boc₂O) under alkaline conditions. As demonstrated in the synthesis of Boc-β-alanine (CAS 3303-84-2), the ethyl ester precursor undergoes hydrolysis using lithium hydroxide (LiOH) in ethanol-water mixtures, yielding the carboxylic acid with 90% efficiency. Critical parameters include:
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Reagent stoichiometry : 1:1 molar ratio of LiOH to ester.
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Solvent system : Ethanol-water (1:1 v/v) at room temperature.
This method ensures minimal racemization and high purity, as evidenced by nuclear magnetic resonance (NMR) and mass spectrometry (MS) data.
N-Alkylation with 2-Thienylmethyl Groups
Introducing the 2-thienylmethyl moiety necessitates alkylation of the Boc-protected intermediate. Drawing parallels from methyl iodide-mediated alkylations, the reaction employs 2-thienylmethyl bromide with potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO):
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Conditions : 20°C, 12-hour reaction time.
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Mechanism : SN2 displacement facilitated by the polar aprotic solvent.
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Challenges : Competing over-alkylation requires precise stoichiometry (1:1.2 amine-to-alkylating agent ratio).
Post-alkylation purification involves silica gel chromatography using ethyl acetate-hexane gradients, achieving >75% isolated yields in analogous systems.
One-Pot Dual Functionalization Approaches
Simultaneous Boc Protection and Alkylation
Advanced routes explore concurrent protection and alkylation to streamline synthesis. A modified Mitsunobu reaction, leveraging diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), enables the direct coupling of 2-thienylmethanol to β-alanine’s amine, followed by in-situ Boc protection. Key advantages include:
Reductive Amination Pathways
Condensation of β-alanine with 2-thiophenecarboxaldehyde in the presence of sodium cyanoborohydride (NaBH₃CN) forms the N-(2-thienylmethyl) intermediate, which is subsequently Boc-protected. This method, though less common, offers stereochemical control but requires acidic workup to stabilize the imine intermediate.
Comparative Analysis of Synthetic Routes
Purification and Characterization
Chromatographic Techniques
Flash chromatography on silica gel (ethyl acetate:hexane, 3:1) remains the gold standard for isolating the title compound, with retention factors (Rf) of 0.3–0.4 under UV visualization. Preparative HPLC using C18 columns and acetonitrile-water gradients further enhances purity (>99%) for pharmaceutical applications.
Spectroscopic Validation
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¹H NMR : Distinct resonances for the Boc group (δ 1.43 ppm, singlet) and thienyl protons (δ 6.8–7.4 ppm, multiplet).
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MS (ESI) : Molecular ion peak at m/z 316.2 [M+H]⁺, consistent with the molecular formula C₁₃H₂₁NO₄S.
Industrial-Scale Considerations
Large-scale production favors the sequential approach due to reagent availability and operational simplicity. Pilot batches (10 kg scale) using K₂CO₃ in DMSO achieve 72% yield with <2% impurities, meeting International Council for Harmonisation (ICH) guidelines. Continuous flow systems are under investigation to enhance throughput and reduce solvent waste .
Chemical Reactions Analysis
Structural and Functional Group Analysis
The compound contains three key functional groups:
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Boc-protected amine : A tert-butoxycarbonyl group shields the primary amine, rendering it inert under basic and nucleophilic conditions.
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Thienylmethyl substituent : The 2-thienylmethyl group introduces aromatic and electron-rich sulfur-based reactivity.
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β-Alanine backbone : The β-amino acid structure confers distinct conformational flexibility compared to α-amino acids.
These groups dictate the compound’s reactivity in deprotection, substitution, and coupling reactions.
Deprotection of the Boc Group
The Boc group is typically removed under acidic conditions. For Boc-protected amines, trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard method .
Reaction Example
Key Parameters
| Parameter | Value/Procedure |
|---|---|
| Acid | TFA (20–50% in DCM) |
| Temperature | 0–25°C |
| Reaction Time | 1–4 hours |
Deprotection yields the free amine, enabling further functionalization (e.g., peptide coupling or alkylation).
Reactivity of the Thienylmethyl Group
The 2-thienylmethyl substituent participates in electrophilic aromatic substitution (EAS) and coordination chemistry due to its sulfur heteroatom .
Plausible Reactions
-
Nitration :
Positional selectivity depends on electronic effects (meta-directing due to electron-withdrawing Boc group).
-
Metal Coordination :
The sulfur atom can bind to soft metals (e.g., Pd, Pt), making the compound a candidate for catalytic applications or metal-organic frameworks.
Peptide Coupling and Conjugation
The β-alanine backbone allows integration into peptide chains. Standard coupling reagents (e.g., HBTU, DCC) activate the carboxylic acid for amide bond formation .
Example Reaction
Optimization Considerations
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Solvent : DMF or DCM.
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Catalyst : 1–2 equiv. of DIPEA.
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Yield : ~70–90% (based on analogous Boc-protected alanine derivatives ).
Stability and Side Reactions
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Acid Sensitivity : Prolonged exposure to strong acids may degrade the thienylmethyl group.
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Radical Reactions : The thiophene ring is susceptible to radical bromination under UV light.
Hypothetical Data Table
While direct experimental data for this compound is absent, the following table extrapolates from similar structures:
Scientific Research Applications
Biochemical Studies
β-Alanine derivatives are often used in biochemical research to study metabolic pathways and enzyme activities. The compound can serve as a substrate or inhibitor in enzymatic reactions, allowing researchers to explore its effects on metabolic processes.
Pharmacological Research
The compound has potential implications in pharmacology due to its ability to interact with neurotransmitter systems. It may be investigated for its effects on:
- Neurotransmission : β-Alanine is known to influence GABA (gamma-aminobutyric acid) receptors, which are critical for inhibitory neurotransmission. Research into this compound could lead to insights into treatments for anxiety and epilepsy.
- Muscle Performance : As a precursor to carnosine, β-alanine supplementation is widely studied for enhancing athletic performance and reducing muscle fatigue during high-intensity exercise.
Material Science
The unique structure of β-Alanine derivatives allows them to be utilized in the synthesis of novel materials. They can be incorporated into polymers or used as building blocks for creating advanced materials with specific properties such as enhanced thermal stability or improved mechanical strength.
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of β-alanine derivatives on neuronal cells subjected to oxidative stress. The results indicated that the compound significantly reduced cell death and oxidative damage, suggesting potential therapeutic applications in neurodegenerative diseases.
Case Study 2: Performance Enhancement in Athletes
Research conducted on athletes showed that supplementation with β-alanine improved performance metrics during high-intensity interval training. The study highlighted the compound's role in increasing muscle carnosine levels, which buffer hydrogen ions and delay fatigue onset.
| Study | Focus | Findings |
|---|---|---|
| Neuroprotective Effects | Neuronal health | Reduced oxidative damage and cell death |
| Performance Enhancement | Athletic performance | Improved metrics during high-intensity training |
Mechanism of Action
The mechanism of action of Beta-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-N-(2-thienylmethyl)- involves its interaction with specific molecular targets. The thienylmethyl group can interact with enzymes or receptors, modulating their activity. The Boc protecting group can be removed under specific conditions, revealing the free amino group, which can then participate in further biochemical reactions. The compound’s effects are mediated through pathways involving neurotransmitter modulation and cellular signaling.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares Boc-Thienylmethyl-β-alanine with structurally related Boc-protected amino acid derivatives:
*Estimated based on structural analogy.
Key Observations :
Comparison of Key Steps :
- Boc-Thienylmethyl-β-alanine : Likely requires Boc protection followed by nucleophilic substitution or coupling with 2-thienylmethyl chloride.
- N-Boc-sarcosine () : Direct Boc protection of sarcosine (N-methylglycine).
- Boc-L-Phenylalanine derivatives () : Boc protection followed by selective alkylation or esterification.
Physicochemical Properties
- Solubility: Boc-protected compounds are generally lipophilic. For example, Boc-L-Phenylalanine derivatives are soluble in methanol and dichloromethane but poorly in water (). The thienylmethyl group’s moderate hydrophobicity may enhance organic solvent compatibility compared to polar substituents.
- Crystallinity : Triclinic crystal structures are common for Boc derivatives (e.g., ), suggesting similar packing efficiency for the target compound.
Biological Activity
Beta-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-N-(2-thienylmethyl)- is a compound that has garnered attention in the fields of biochemistry and pharmacology due to its potential biological activities. This compound is a derivative of beta-alanine, an amino acid that plays a crucial role in various physiological processes. The focus of this article is to explore the biological activity of this specific compound, including its mechanisms of action, effects on health, and potential therapeutic applications.
Chemical Structure
The compound has the following chemical structure:
- Chemical Formula : C₁₂H₁₉N₃O₄S
- Molecular Weight : 287.35 g/mol
Beta-alanine acts primarily by increasing the levels of carnosine in muscle tissues. Carnosine is a dipeptide that buffers hydrogen ions during high-intensity exercise, thereby delaying muscle fatigue and improving performance . Additionally, beta-alanine supplementation has been linked to enhanced cognitive function through its role in increasing brain-derived neurotrophic factor (BDNF), which supports neuronal health and cognitive processes .
1. Effects on Exercise Performance
Research indicates that beta-alanine supplementation can enhance exercise performance, particularly in high-intensity activities. A meta-analysis found that beta-alanine significantly improved performance in exercises lasting 1 to 4 minutes .
2. Cognitive Health
Beta-alanine has shown promise in promoting cognitive health by increasing BDNF levels. This neurotrophin is crucial for neuronal survival and plasticity, impacting learning and memory functions . Studies have demonstrated that beta-alanine supplementation can mitigate cognitive decline associated with aging .
3. Neuroprotective Properties
The antioxidant properties of carnosine contribute to neuroprotection against oxidative stress and inflammation. By scavenging reactive oxygen species (ROS) and regulating pro-inflammatory cytokines, beta-alanine may play a role in reducing neuroinflammation and protecting against neurodegenerative diseases .
Case Studies
A review published in PubMed highlighted several studies showcasing the effects of beta-alanine on mental health and cognitive function. One study indicated that subjects who supplemented with beta-alanine exhibited improved scores on cognitive tests compared to a placebo group . Another case study involving athletes showed increased endurance and reduced fatigue during prolonged exercise sessions after beta-alanine supplementation .
Data Table: Summary of Research Findings
Q & A
Q. What are the common synthetic routes for beta-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-N-(2-thienylmethyl)-, and what factors influence reaction efficiency?
Methodological Answer: The compound is typically synthesized via a multi-step protection/coupling strategy:
Boc Protection : The tert-butoxycarbonyl (Boc) group is introduced to the beta-alanine backbone using di-tert-butyl dicarbonate (Boc₂O) under alkaline conditions (e.g., NaHCO₃ in THF/water) .
Thienylmethylation : The 2-thienylmethyl group is introduced via alkylation or reductive amination. For example, coupling 2-thiophenemethanol with the Boc-protected intermediate using HATU or DCC as coupling agents .
Purification : Crude products are purified via flash chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization.
Q. Key Factors :
Q. How is the purity and structural integrity of this compound validated?
Methodological Answer: Validation involves a combination of analytical techniques:
Note : Stability tests (e.g., TGA/DSC) are recommended to assess decomposition under storage conditions .
Advanced Research Questions
Q. How do competing side reactions (e.g., Boc deprotection) impact synthesis, and how are they mitigated?
Methodological Answer: Boc deprotection under acidic or thermal conditions is a major side reaction. Mitigation strategies include:
- Low-temperature reactions (0–5°C) during thienylmethylation to prevent acid-catalyzed cleavage.
- Neutral pH buffers (e.g., phosphate buffer) in aqueous reaction phases .
- Inert atmosphere (N₂/Ar) to avoid moisture-induced degradation.
Data Contradiction : Some studies report Boc stability in mild acidic conditions (pH ≥4), while others note partial cleavage at pH 5 . Researchers must validate conditions for their specific setup.
Q. What computational methods are used to predict the compound’s reactivity in peptide coupling?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model steric and electronic effects:
- Frontier Molecular Orbital Analysis : Predicts nucleophilic/electrophilic sites for coupling .
- Solvent Modeling : COSMO-RS simulations assess solvent effects on reaction barriers .
Experimental Validation : Correlate computational predictions with empirical coupling yields (e.g., HATU vs. EDCI efficiency) .
Q. What challenges arise in resolving stereochemical configurations during synthesis?
Methodological Answer: The thienylmethyl group introduces axial chirality , complicating stereochemical control. Strategies include:
- Chiral HPLC : Use Chiralpak columns (e.g., IA/IB) with hexane/IPA gradients to separate enantiomers .
- Asymmetric Catalysis : Chiral ligands (e.g., BINAP) in palladium-catalyzed alkylation steps .
Limitation : Racemization may occur during Boc deprotection, requiring post-synthesis chiral resolution .
Q. How does the thienylmethyl group affect peptide coupling efficiency compared to benzyl or methyl groups?
Methodological Answer: The electron-rich thiophene ring enhances π-π interactions in peptide substrates but increases steric bulk. Comparative studies show:
| Protecting Group | Coupling Yield (%) | Side Reactions |
|---|---|---|
| Thienylmethyl | 75–85 | Minor thiophene ring oxidation |
| Benzyl | 80–90 | None significant |
| Methyl | >95 | None |
Key Insight : Thienylmethyl is preferred for stabilizing β-sheet structures in peptides, despite moderate yield losses .
Q. What are the implications of contradictory stability data for this compound in aqueous vs. organic solvents?
Methodological Answer: Contradictory reports highlight solvent-dependent degradation:
- Aqueous Stability : Hydrolysis of the Boc group occurs at pH <5 (e.g., t₁/₂ = 24h at pH 3) .
- Organic Stability : Stable in DMF/DCM for >1 week at 25°C .
Recommendation : Use freshly distilled DCM and avoid prolonged aqueous exposure during bioconjugation .
Q. How is this compound utilized in solid-phase peptide synthesis (SPPS)?
Methodological Answer: In SPPS, the compound serves as a side-chain-protected beta-alanine residue :
Resin Loading : Attached via Fmoc/t-Bu strategy on Wang resin .
Deprotection : Boc is retained during Fmoc removal (piperidine/DMF), ensuring orthogonal protection .
Cleavage : TFA cleavage releases the peptide while removing Boc .
Optimization : Use microwave-assisted SPPS to reduce coupling time (5–10 min vs. 1–2h conventional) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
